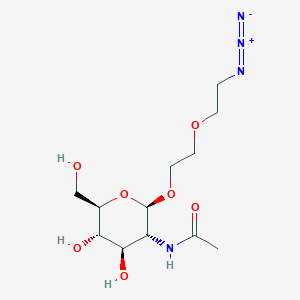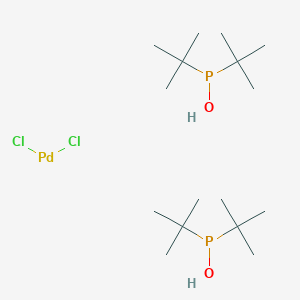
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound that belongs to the class of azidoethyl glycosides. This compound is characterized by the presence of an azido group (-N3) attached to an ethoxyethyl chain, which is further linked to a glucopyranoside moiety. The compound is often used in various chemical and biological applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Azido Group: The azido group is introduced by reacting the protected glucopyranoside with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used in aqueous or organic solvents.
Substitution Reactions: Reagents such as triphenylphosphine (PPh3) can be used to reduce the azido group to an amine.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
科学的研究の応用
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry for bioconjugation.
Biology: Employed in labeling and tracking biomolecules due to its azido group, which can be tagged with fluorescent probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for glycotherapeutics.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and drug development. The compound can also interact with biological molecules, facilitating the study of glycosylation processes and the development of glycoconjugates.
類似化合物との比較
Similar Compounds
- 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its ethoxyethyl linker, which provides additional flexibility and reactivity compared to other azidoethyl glycosides. This structural feature enhances its utility in click chemistry and bioconjugation applications.
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-(2-azidoethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c1-7(18)15-9-11(20)10(19)8(6-17)23-12(9)22-5-4-21-3-2-14-16-13/h8-12,17,19-20H,2-6H2,1H3,(H,15,18)/t8-,9-,10-,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBKMXLQSWSPH-LZQZFOIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)





![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)



